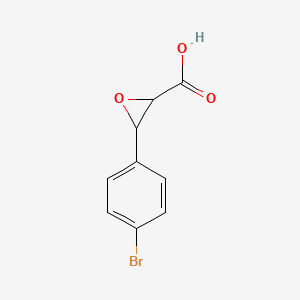

3-(4-Bromophenyl)oxirane-2-carboxylic acid

Descripción

Propiedades

IUPAC Name |

3-(4-bromophenyl)oxirane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c10-6-3-1-5(2-4-6)7-8(13-7)9(11)12/h1-4,7-8H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCWMIQZGVVZPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(O2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)oxirane-2-carboxylic acid typically involves the reaction of 4-bromobenzaldehyde with a suitable epoxidizing agent. One common method is the use of peracids, such as m-chloroperbenzoic acid, to convert the aldehyde into the corresponding epoxide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Bromophenyl)oxirane-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like osmium tetroxide or potassium permanganate are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Formation of 3-(4-bromophenyl)-1,2-diol-2-carboxylic acid.

Reduction: Formation of 3-(phenyl)oxirane-2-carboxylic acid.

Substitution: Formation of 3-(4-substituted phenyl)oxirane-2-carboxylic acid derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Organic Synthesis:

- 3-(4-Bromophenyl)oxirane-2-carboxylic acid serves as a valuable building block in organic synthesis, facilitating the creation of complex molecules including pharmaceuticals and agrochemicals.

- Biological Research:

- Medicinal Chemistry:

Industrial Applications

- In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its reactivity is advantageous for polymerization reactions and the synthesis of advanced materials .

Case Study 1: Antidiabetic Properties

A patent discusses the use of phenylalkyloxirane carboxylic acids, including derivatives like this compound, for treating disorders related to glucose metabolism. These compounds have shown efficacy in managing prediabetic conditions and diabetes through their pharmacological effects .

Case Study 2: Reaction Mechanisms

Research indicates that the epoxide ring's strain makes it highly reactive towards nucleophiles. This property has been exploited in various organic reactions, leading to significant yields in synthetic applications .

Mecanismo De Acción

The mechanism of action of 3-(4-Bromophenyl)oxirane-2-carboxylic acid involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of biochemical pathways. The bromophenyl group can further influence the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Positional Isomers and Stereochemical Variants

3-(2-Bromophenyl)oxirane-2-carboxylic Acid (CAS 130089-22-4):

This positional isomer differs by the bromine substitution at the ortho position of the phenyl ring. While sharing the same molecular formula (C₉H₇BrO₃ ), the altered substitution pattern likely reduces steric hindrance compared to the para-substituted analog. However, its physicochemical properties (e.g., melting point, solubility) remain uncharacterized in the available literature .- (2R,3R)-3-(4-Bromophenyl)oxirane-2-carboxylic Acid Menthol Ester: This derivative incorporates a menthol auxiliary group, enhancing its stereochemical complexity. It exhibits a melting point of 124–125°C and an optical rotation of [α]²⁵_D = -28° (in CHCl₃).

Substituent-Modified Analogs

3-(4-Methylphenyl)oxirane-2-carboxylic Acid (HMDB0030903):

Replacing bromine with a methyl group reduces molecular weight (C₁₀H₁₀O₃ , 178.19 g/mol) and alters electronic properties. The methyl group’s electron-donating effect may decrease electrophilicity of the epoxide ring, affecting reactivity in nucleophilic addition reactions .3-(4-Methoxy-phenyl)-oxirane-2-carboxylic Acid Methyl Ester :

The methoxy group enhances solubility in polar solvents, while the methyl ester masks the carboxylic acid functionality. This derivative (C₁₁H₁₂O₄, 208.21 g/mol) is likely more stable under acidic conditions than the parent acid .

Functional Group Derivatives

- 1-(4-Bromophenyl)-3-(2-nitrophenyl)oxirane-2-carboxamide (3a): This carboxamide derivative (synthesized in 87% yield) replaces the carboxylic acid with an amide group. Characterization via ¹⁵N NMR and IR (νC=O at ~1747 cm⁻¹) distinguishes it from the carboxylic acid .

Sodium Salt of (2S,3S)-Epoxide Carboxylic Acid :

Salt formation (e.g., with piperazine or adamantanamine) improves thermal stability, as evidenced by DSC exothermic peaks at 170–175°C . The sodium salt’s IR spectrum shows characteristic bands at 1670 cm⁻¹ (C=O) and 1550 cm⁻¹ (COO⁻), critical for pharmaceutical formulation .

Anti-inflammatory Derivatives

Data Tables

Table 1: Structural and Physical Properties

Actividad Biológica

3-(4-Bromophenyl)oxirane-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a bromophenyl group attached to an oxirane (epoxide) ring, which is further substituted with a carboxylic acid group. This configuration contributes to its reactivity and potential interactions with biological targets.

- Molecular Formula : C10H9BrO3

- Molecular Weight : 243.08 g/mol

- CAS Number : 1287217-71-3

Antibacterial Properties

Research has indicated that compounds with brominated phenyl groups often exhibit enhanced antibacterial activity compared to their non-brominated counterparts. The presence of the bromine atom increases the electron density on the aromatic ring, potentially enhancing interactions with bacterial cell membranes or specific bacterial enzymes .

A study comparing various derivatives of oxirane-2-carboxylic acids found that this compound demonstrated notable antibacterial effects against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Antitumor Activity

In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis (programmed cell death) in cancer cells, which is a crucial pathway for cancer treatment .

A specific study highlighted its effectiveness against breast cancer cell lines, where it was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

The biological activity of this compound is largely attributed to its ability to form reactive intermediates upon metabolic activation. These intermediates can interact with nucleophiles in biological systems, leading to modifications in proteins and nucleic acids.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival or cancer cell proliferation.

- DNA Interaction : The epoxide group can react with DNA, potentially leading to strand breaks or cross-linking, which contributes to its antitumor properties.

Study 1: Antibacterial Efficacy

In a comparative study, this compound was tested against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, which was significantly lower than that observed for non-brominated analogs .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Control | E. coli | >128 |

| Test | This compound | 32 |

Study 2: Antitumor Activity

A study investigating the cytotoxic effects of this compound on breast cancer cells revealed an IC50 value of 15 µM after 48 hours of treatment. The compound was shown to induce apoptosis through caspase activation and mitochondrial pathway modulation .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| MDA-MB-231 | 20 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Bromophenyl)oxirane-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via epoxidation of a precursor alkene, such as 3-(4-bromophenyl)prop-2-enoic acid, using oxidizing agents like m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C. Optimization involves adjusting stoichiometry (e.g., 1.2–1.5 equivalents of mCPBA) and reaction time (4–24 hours) to maximize yield while minimizing side reactions like over-oxidation. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. How is this compound characterized structurally?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms regiochemistry and stereochemistry, with the epoxide protons typically appearing as doublets of doublets (δ 3.5–4.5 ppm). High-resolution mass spectrometry (HRMS-ESI) validates molecular weight (e.g., [M+H]+ calculated for C₁₁H₁₀BrO₃: 283.9845). For absolute stereochemical assignment, X-ray crystallography using SHELXL or SHELXT software refines crystal structures, leveraging anomalous dispersion from the bromine atom .

Q. What are common reactivity patterns of the epoxide ring in this compound?

- Methodological Answer : The epoxide undergoes nucleophilic ring-opening reactions under acidic or basic conditions. For example:

- Acidic : Reaction with H₂O/H⁺ yields a diol (3-(4-bromophenyl)-2,3-dihydroxypropanoic acid).

- Basic : Treatment with amines (e.g., benzylamine) generates β-amino alcohols. Reaction progress is monitored via thin-layer chromatography (TLC), and products are isolated via recrystallization or preparative HPLC .

Advanced Research Questions

Q. How can stereochemical discrepancies in synthesized batches be resolved?

- Methodological Answer : Enantiomeric excess is determined via chiral HPLC (e.g., Chiralpak® IA column, hexane/isopropanol mobile phase). If racemization occurs during synthesis, computational modeling (DFT calculations) identifies energy barriers for epoxide ring inversion. X-ray crystallography is critical for resolving ambiguous NMR data, as the bromine atom’s heavy atom effect enhances anomalous scattering, enabling precise stereochemical refinement .

Q. What mechanistic insights explain this compound’s inhibition of cysteine proteases?

- Methodological Answer : The epoxide reacts irreversibly with the catalytic cysteine residue in proteases (e.g., calpain), forming a covalent thioether bond. Kinetic studies (e.g., kinact/Ki measurements) quantify inhibition potency. Mutagenesis experiments (e.g., substituting Cys with Ser in the protease active site) validate the mechanism. Structural analogs lacking the epoxide show no activity, confirming the critical role of the oxirane ring .

Q. How can computational methods predict regioselectivity in derivatization reactions?

- Methodological Answer : Density functional theory (DFT) calculates transition-state energies for epoxide ring-opening pathways. For example, nucleophilic attack at the less substituted epoxide carbon is favored due to lower steric hindrance. Molecular dynamics simulations (e.g., using Gaussian or ORCA) model solvent effects, revealing polar aprotic solvents (e.g., DMF) stabilize transition states better than non-polar solvents .

Data Contradiction Analysis

Q. Conflicting reports on epoxide stability under acidic conditions: How to reconcile?

- Methodological Answer : Stability varies with acid strength. In mild acids (e.g., acetic acid), the epoxide remains intact, but strong acids (e.g., H₂SO₄) induce ring-opening. Controlled experiments (pH 1–6 buffers, 25°C) with LC-MS monitoring identify degradation thresholds. Conflicting data may arise from unaccounted trace impurities (e.g., residual HCl in solvents), which accelerate hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.